Cas no 946669-02-9 (5-Chloro-2-(2-ethyl-1-piperidinyl)aniline)

5-Chloro-2-(2-ethyl-1-piperidinyl)aniline 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline
- 5-CHLORO-2-(2-ETHYLPIPERIDIN-1-YL)ANILINE
- 946669-02-9
- AKOS009142332
-
- MDL: MFCD11618643
- インチ: 1S/C13H19ClN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(14)9-12(13)15/h6-7,9,11H,2-5,8,15H2,1H3
- InChIKey: OTJVYVHBVUKSNF-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC(Cl)=CC=C1N1CCCCC1CC
計算された属性
- せいみつぶんしりょう: 238.1236763g/mol
- どういたいしつりょう: 238.1236763g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
5-Chloro-2-(2-ethyl-1-piperidinyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 051134-2.500g |
5-Chloro-2-(2-ethyl-1-piperidinyl)aniline |
946669-02-9 | 2.500g |
15443CNY | 2021-05-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 051134-500mg |
5-Chloro-2-(2-ethyl-1-piperidinyl)aniline |
946669-02-9 | 500mg |
4469CNY | 2021-05-07 | ||
Chemenu | CM307008-1g |
5-Chloro-2-(2-ethylpiperidin-1-yl)aniline |
946669-02-9 | 95% | 1g |
$167 | 2022-09-29 | |
Chemenu | CM307008-5g |
5-Chloro-2-(2-ethylpiperidin-1-yl)aniline |
946669-02-9 | 95% | 5g |
$500 | 2022-09-29 | |
Matrix Scientific | 051134-500mg |
5-Chloro-2-(2-ethyl-1-piperidinyl)aniline |
946669-02-9 | 500mg |
$275.00 | 2023-09-11 | ||
Matrix Scientific | 051134-2.500g |
5-Chloro-2-(2-ethyl-1-piperidinyl)aniline |
946669-02-9 | 2.500g |
$950.00 | 2023-09-11 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 051134-2.500g |
5-Chloro-2-(2-ethyl-1-piperidinyl)aniline |
946669-02-9 | 2.500g |
15443.0CNY | 2021-07-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 051134-500mg |
5-Chloro-2-(2-ethyl-1-piperidinyl)aniline |
946669-02-9 | 500mg |
4469.0CNY | 2021-07-13 | ||
Crysdot LLC | CD11006247-5g |
5-Chloro-2-(2-ethylpiperidin-1-yl)aniline |
946669-02-9 | 95+% | 5g |
$446 | 2024-07-19 |
5-Chloro-2-(2-ethyl-1-piperidinyl)aniline 関連文献
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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5-Chloro-2-(2-ethyl-1-piperidinyl)anilineに関する追加情報
Professional Introduction to 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline (CAS No. 946669-02-9)
5-Chloro-2-(2-ethyl-1-piperidinyl)aniline, identified by its Chemical Abstracts Service number CAS No. 946669-02-9, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its structural features and potential applications in drug development. The presence of a chloro group and an ethyl-piperidine moiety makes it a versatile intermediate for synthesizing various pharmacologically active molecules.
The molecular structure of 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline consists of an aniline core substituted with a chloro group at the 5-position and a 2-ethyl-1-piperidinyl group at the 2-position. This particular arrangement imparts unique electronic and steric properties to the molecule, which are crucial for its interaction with biological targets. The chloro group, in particular, can serve as a handle for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing piperidine scaffolds. Piperidine derivatives are known for their ability to modulate various biological pathways, making them valuable candidates for drug discovery. The ethyl-piperidine moiety in 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in certain therapeutic contexts.
Current research in the field of medicinal chemistry has highlighted the importance of optimizing molecular structures to achieve desired pharmacokinetic and pharmacodynamic properties. The synthesis and characterization of 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline have provided valuable insights into how structural modifications can influence biological activity. For instance, studies have demonstrated that the introduction of a chloro group can improve metabolic stability while maintaining or enhancing binding interactions with target proteins.
The compound's potential applications extend beyond traditional small-molecule drug development. It has been explored as a key intermediate in the synthesis of novel bioactive molecules, including those targeting neurological disorders and inflammatory conditions. The versatility of 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline lies in its ability to serve as a building block for diverse chemical libraries, facilitating high-throughput screening and lead optimization programs.
Recent advancements in computational chemistry have further enhanced the understanding of how structural features influence biological activity. Molecular modeling studies on 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline have revealed insights into its binding mode with potential targets, providing a rational basis for designing more effective derivatives. These computational approaches complement experimental efforts, allowing for faster and more efficient identification of promising candidates.
The synthesis of 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline involves multi-step organic transformations that highlight the compound's synthetic utility. Key steps include chlorination reactions, nucleophilic substitutions, and piperidine ring formations. These synthetic strategies not only produce the target compound but also generate valuable insights into scalable and sustainable synthetic routes, which are essential for industrial applications.
In conclusion, 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline (CAS No. 946669-02-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic versatility make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the design and optimization of next-generation therapeutics.
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